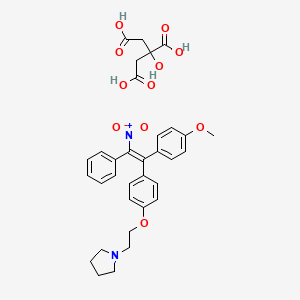

Nitromifene citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitromifene citrate is a nonsteroidal selective estrogen receptor modulator (SERM) related to triphenylethylenes like tamoxifen. It was developed as an antiestrogenic agent but was never marketed. The compound is a mixture of (E)- and (Z)-isomers that possess similar antiestrogenic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nitromifene citrate involves the reaction of 1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl with 4-(2-pyrrolidin-1-ylethoxy)benzene. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as an unmarketed drug. the synthesis would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Nitromifene citrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.

Major Products:

Reduction: Conversion of the nitro group to an amine.

Substitution: Replacement of the methoxy group with other functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Model Compound : Nitromifene citrate is utilized as a model compound to study the behavior of SERMs and their interactions with estrogen receptors. It aids in understanding the structure-activity relationship of various compounds within this class.

- Synthesis Studies : The compound has been involved in synthetic studies where its derivatives are created to explore enhanced biological activities or improved pharmacokinetic properties.

Biology

- Estrogen Receptor Modulation : Research has focused on its effects on estrogen receptors, demonstrating that this compound can inhibit estrogen-induced cellular processes such as cell proliferation.

- Embryonic Development : In vitro studies have shown that nitromifene can affect embryonic development by preventing the transformation of rabbit morulae to blastocysts, indicating its potential role in reproductive biology .

Medicine

- Breast Cancer Treatment : this compound has been explored for its potential use in treating estrogen receptor-positive breast cancer. It has shown efficacy in suppressing the growth of chemically induced mammary tumors in rodent models .

- Comparative Studies : Clinical research has compared nitromifene's effects with other antiestrogens, revealing similar anti-cancer activity but with distinct pharmacological profiles that may offer advantages in specific therapeutic contexts .

Case Study 1: Anti-Cancer Efficacy

A study conducted on the efficacy of this compound against various breast cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested at different concentrations, revealing a dose-dependent response where higher concentrations led to more pronounced anti-cancer effects .

| Concentration (µg/ml) | % Cell Growth Inhibition |

|---|---|

| 1.5 | 20% |

| 3 | 35% |

| 6 | 50% |

| 12 | 70% |

| 18 | 85% |

Case Study 2: Estrogen Receptor Interaction

In a comparative study involving this compound and other SERMs, it was found that nitromifene exhibited a unique binding affinity to estrogen receptors, which contributed to its prolonged antiuterotropic effects observed in immature rats .

Mecanismo De Acción

Nitromifene citrate exerts its effects by binding to estrogen receptors and acting as an antagonist. It competes with estrogen for binding sites on the receptor, preventing estrogen from exerting its effects. This results in the inhibition of estrogen-induced cellular processes, such as cell proliferation in estrogen receptor-positive breast cancer .

Comparación Con Compuestos Similares

Tamoxifen: Another nonsteroidal selective estrogen receptor modulator used in the treatment of breast cancer.

Clomifene: A selective estrogen receptor modulator used to induce ovulation in women with infertility.

Comparison:

Tamoxifen: Both tamoxifen and nitromifene citrate are selective estrogen receptor modulators, but tamoxifen is widely used in clinical practice, whereas this compound was never marketed.

Clomifene: While clomifene is used primarily for fertility treatments, this compound was investigated for its potential in treating breast cancer

This compound’s unique properties, such as its rapid dissociation from the estrogen receptor compared to estradiol, make it a valuable compound for research despite its lack of commercial availability .

Propiedades

Número CAS |

5863-35-4 |

|---|---|

Fórmula molecular |

C33H36N2O11 |

Peso molecular |

636.6 g/mol |

Nombre IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |

InChI |

InChI=1S/C27H28N2O4.C6H8O7/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-26-; |

Clave InChI |

LHAPNDAERSFWSC-JTHROIFXSA-N |

SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES isomérico |

COC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

10448-84-7 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CI 628 CI-628 CI628 CN-55,945-27 CN-55945-27 Nitromifene Nitromifene Citrate Nitromifene Citrate (1:1) Nitromifene, (E)-Isomer Nitromifene, (Z)-Isomer Nitromiphene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.